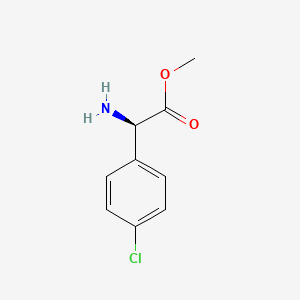

(R)-Methyl 2-amino-2-(4-chlorophenyl)acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2R)-2-amino-2-(4-chlorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8H,11H2,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEWZTDMEYWXSRG-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](C1=CC=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427718 | |

| Record name | Methyl (2R)-amino(4-chlorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43189-43-1 | |

| Record name | Methyl (2R)-amino(4-chlorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 43189-43-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-Methyl 2-amino-2-(4-chlorophenyl)acetate physical properties

An In-Depth Technical Guide to the Physical Properties of (R)-Methyl 2-amino-2-(4-chlorophenyl)acetate

Introduction

This compound is a chiral molecule of significant interest in the pharmaceutical industry. As a derivative of phenylglycine, it serves as a crucial building block, or synthon, for the asymmetric synthesis of various active pharmaceutical ingredients (APIs). Its stereochemistry is pivotal to the biological activity and safety profile of the final drug product. Therefore, the precise and accurate characterization of its physical properties is not merely a procedural formality but a cornerstone of quality control, ensuring the identity, purity, and consistency of the material used in drug development and manufacturing.

This guide provides a comprehensive overview of the key physical properties of this compound (CAS No: 43189-43-1). It moves beyond a simple recitation of values to detail the state-of-the-art methodologies for their determination, offering insights into the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of this compound's physicochemical profile.

Physicochemical Data Summary

The fundamental physical and chemical properties of this compound are summarized below. These values represent a baseline for material specification and are subject to verification through the rigorous experimental protocols detailed in the subsequent sections.

| Property | Value | Source(s) |

| Chemical Structure | ||

| Molecular Formula | C₉H₁₀ClNO₂ | [1][2] |

| Molecular Weight | 199.63 g/mol | [1][2] |

| Appearance | White to off-white solid | [3][4] |

| CAS Number | 43189-43-1 | [1] |

| Boiling Point | 312.8 °C at 760 mmHg | [1] |

| Density | 1.258 g/cm³ | [1] |

| Flash Point | 143 °C | [1] |

| Solubility | Data on the parent acid suggests solubility in aqueous solutions with pH adjustment. | [3][5] |

Part 1: Thermal Properties and Purity Assessment via Differential Scanning Calorimetry (DSC)

The melting point of a crystalline solid is a critical indicator of its identity and purity. While traditional capillary methods provide a melting range, Differential Scanning Calorimetry (DSC) offers superior quantitative data, revealing not only the melting temperature but also information about polymorphism, purity, and thermal stability.[6][7]

Causality of Method Selection: Why DSC?

DSC is the preferred method in pharmaceutical analysis for several reasons. It measures the heat flow required to change the temperature of a sample relative to a reference.[8] This allows for the detection of subtle thermal events, such as glass transitions or polymorphic transformations, that are invisible to the naked eye.[7] For purity analysis, the Van't Hoff equation can be applied to the shape of the melting endotherm; impurities typically depress and broaden the melting range, an effect that DSC can quantify with high precision.[8][9]

Experimental Protocol: Melting Point and Purity by DSC

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified indium standards (m.p. 156.6 °C).[9] This ensures the accuracy of the measured thermal events.

-

Sample Preparation: Accurately weigh 2-3 mg of this compound into an aluminum DSC pan. The sample should be a fine, homogeneous powder to ensure uniform heat transfer. Gently pulverize if necessary.[6]

-

Experimental Conditions:

-

Place the sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with an inert nitrogen atmosphere (e.g., 50 mL/min) to prevent oxidative degradation.[9]

-

Set the thermal program to ramp from ambient temperature (e.g., 25 °C) to a temperature well above the expected melting point (e.g., 200 °C) at a controlled heating rate of 2-10 °C/min.[6][9] A slower heating rate often provides better resolution of thermal events.

-

-

Data Analysis:

-

The resulting thermogram will show an endothermic peak representing the melting of the substance.

-

The melt onset temperature , defined as the intersection of the baseline with the leading edge of the peak, is taken as the melting point.[6] This is a more reliable value than the peak maximum, which can be influenced by the heating rate.

-

Integrate the area under the peak to determine the heat of fusion (ΔHfus).[8]

-

Utilize the instrument's software to perform a purity analysis based on the Van't Hoff model, which analyzes the shape of the melting peak.[9]

-

Workflow Visualization: DSC Analysis

Caption: Workflow for DSC analysis of melting point and purity.

Part 2: Chiral Identity and Purity Assessment

As a chiral compound, the most defining physical property of this compound is its interaction with plane-polarized light. This is characterized by its specific rotation and, more definitively, by its enantiomeric purity.

Specific Rotation by Polarimetry

Specific rotation is an intrinsic property of a chiral substance and is defined as the observed angle of optical rotation when plane-polarized light is passed through a sample of 1 g/mL concentration in a 1-decimeter path length tube.[10][11]

Causality of Method Selection: Why Polarimetry?

Polarimetry is a foundational technique for characterizing chiral molecules.[12] The direction (dextrorotatory, +, or levorotatory, -) and magnitude of the rotation provide a primary confirmation of the compound's chiral identity. While it cannot determine the amount of the other enantiomer with high accuracy (a limitation addressed by chiral HPLC), it is an essential, rapid check for verifying that the correct enantiomer has been synthesized.

Experimental Protocol: Specific Rotation Measurement

-

Solution Preparation: Prepare a solution of this compound of a precisely known concentration (c), typically in the range of 0.5 to 1.0 g/100 mL, using a suitable solvent (e.g., methanol or ethanol). Ensure the solid is fully dissolved.

-

Instrument Setup:

-

Turn on the polarimeter and the sodium lamp light source (D-line, λ = 589 nm). Allow the lamp to warm up and stabilize.[10]

-

Calibrate the instrument by measuring the rotation of a blank (the pure solvent) and setting this value to zero.

-

-

Measurement:

-

Rinse and fill the polarimeter cell (with a known path length, l, in decimeters) with the sample solution, ensuring no air bubbles are present.

-

Place the cell in the instrument and record the observed optical rotation (α) in degrees. The measurement should be performed at a constant, specified temperature (T), typically 20 or 25 °C.[10]

-

-

Calculation: Calculate the specific rotation [α] using the following formula:[11][13] [α]Tλ = α / (l × c) (Note: When concentration 'c' is in g/100mL, the formula is often written as [α] = 100 × α / (l × c)).[12]

Workflow Visualization: Polarimetry

Caption: Standard workflow for determining specific rotation.

Enantiomeric Purity by Chiral HPLC

While specific rotation confirms chiral identity, it is not sufficiently sensitive to quantify small amounts of the undesired enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric purity (or enantiomeric excess, %ee).[14][15]

Causality of Method Selection: Why Chiral HPLC?

Enantiomers have identical physical properties in an achiral environment. However, a chiral stationary phase (CSP) in an HPLC column creates a chiral environment.[14] The two enantiomers form transient, diastereomeric complexes with the CSP, which have different interaction energies. This difference in stability leads to different retention times, allowing for their separation and quantification.[14] This method is highly accurate, precise, and can detect even trace levels of the undesired enantiomer.[16][17]

Experimental Protocol: Enantiomeric Purity Determination

-

Method Development (Rationale):

-

Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly effective for a broad range of compounds and are a logical starting point.[16][17]

-

Mobile Phase Selection: A normal-phase mobile phase, such as a mixture of n-hexane and a polar modifier like isopropanol or ethanol, often provides the best selectivity on polysaccharide CSPs.[16] The ratio is optimized to achieve baseline separation (Resolution > 1.5) in a reasonable runtime.

-

-

System Setup:

-

Prepare the mobile phase (e.g., n-Hexane:Isopropanol 90:10 v/v) and degas it thoroughly.

-

Install the chiral column (e.g., CHIRALCEL OD-H) and equilibrate the system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Set the UV detector to a wavelength where the compound exhibits strong absorbance (e.g., 210-230 nm).[16]

-

-

Analysis:

-

Prepare a dilute solution of the sample in the mobile phase.

-

Inject a known volume of the sample onto the HPLC system.

-

Record the chromatogram. The (R)- and (S)-enantiomers will elute as two separate peaks.

-

-

Data Analysis and Calculation:

-

Identify the major peak (the desired (R)-enantiomer) and the minor peak (the undesired (S)-enantiomer).

-

Integrate the area of both peaks.

-

Calculate the enantiomeric purity (or %ee) using the peak areas (A): % Enantiomeric Purity = [Area(R) / (Area(R) + Area(S))] × 100 % Enantiomeric Excess (%ee) = [(Area(R) - Area(S)) / (Area(R) + Area(S))] × 100

-

Workflow Visualization: Chiral HPLC Analysis

Caption: Workflow for enantiomeric purity analysis by Chiral HPLC.

Conclusion

The physical properties of this compound, particularly its thermal behavior and chiral characteristics, are definitive attributes of its quality. This guide has outlined not only the expected values for these properties but also the robust, validated analytical methodologies required for their verification. Adherence to these detailed protocols, grounded in the scientific principles of thermal analysis and chiral separation, provides a self-validating system for researchers and developers. This ensures that the material meets the stringent identity and purity specifications necessary for its successful application in the synthesis of next-generation therapeutics.

References

-

PubChem. (n.d.). Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Specific Rotation. Retrieved from [Link]

-

Zhang, T., et al. (2013). HPLC Determination of Enantiomeric Purity for 1-Styrene-3-Hexyl Propynol. Journal of Chromatographic Science, 51(9), 858–862. Retrieved from [Link]

-

Chadwick, D. (2021). CHM 251 Stereochemistry Part 11: Calculating Specific Rotation & Enantiomeric Excess. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). methyl (2R)-2-amino-2-(2-chlorophenyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (R)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

USP. (2014). Evaluation of USP melting point standards by differential scanning calorimetry. ResearchGate. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Measuring Chiral Purity. Retrieved from [Link]

-

Science Mania. (n.d.). Understanding Specific Rotation: A Key Property of Chiral Compounds. Retrieved from [Link]

-

Sánchez, J. M., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 821-826. Retrieved from [Link]

-

Giron, D. (n.d.). Pharma Thermal Analysis Techniques. Scribd. Retrieved from [Link]

-

Wikipedia. (n.d.). Specific rotation. Retrieved from [Link]

-

Dong, M. W. (2004). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. Retrieved from [Link]

-

Rao, B. V., et al. (2014). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica, 6(3), 234-239. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-Amino-2-(4-chlorophenyl)acetic acid. Retrieved from [Link]

-

Ashenhurst, J. (2017). Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. Retrieved from [Link]

-

de Oliveira, M. A., et al. (2006). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Eclética Química, 31(4). Retrieved from [Link]

-

Cooper, A., et al. (2010). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. NIH. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethanol, 1-(1-cyclohexenyl)- (CAS 3197-68-0). Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. methyl (2R)-2-amino-2-(2-chlorophenyl)acetate | C9H10ClNO2 | CID 11735787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. abmole.com [abmole.com]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 11. Specific rotation - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Understanding Specific Rotation: A Key Property of Chiral Compounds | Science Mania [sciencemaniachem.com]

- 14. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. academic.oup.com [academic.oup.com]

- 17. derpharmachemica.com [derpharmachemica.com]

(R)-Methyl 2-amino-2-(4-chlorophenyl)acetate chemical structure

An In-Depth Technical Guide to (R)-Methyl 2-amino-2-(4-chlorophenyl)acetate

Introduction: The Significance of a Chiral Building Block

This compound is a non-proteinogenic α-amino acid ester of significant interest in synthetic organic chemistry and drug development. As a chiral building block, its value lies in the specific three-dimensional arrangement of its atoms, particularly at the α-carbon stereocenter. This defined stereochemistry is crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even cause adverse effects.

This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the molecule's structure, stereoselective synthesis, analytical characterization, and key applications. The focus is on the practical causality behind experimental choices and the self-validating nature of the described protocols.

Molecular Structure and Chemical Identity

The fundamental identity of this compound is defined by its structure: a central chiral carbon atom bonded to a hydrogen atom, an amino group (-NH2), a methyl ester group (-COOCH3), and a 4-chlorophenyl group. The "(R)" designation specifies the absolute configuration at this stereocenter according to the Cahn-Ingold-Prelog priority rules.

Caption: 2D structure of this compound.

Table 1: Physicochemical and Identification Properties

| Property | Value | Source |

| IUPAC Name | methyl (2R)-2-amino-2-(4-chlorophenyl)acetate | [1] |

| CAS Number | 43189-43-1 (for the free base) | [2] |

| Molecular Formula | C₉H₁₀ClNO₂ | [2] |

| Molecular Weight | 199.63 g/mol | [2][3] |

| Appearance | White to off-white solid | |

| Boiling Point | 312.8°C at 760 mmHg | [2] |

| Density | 1.258 g/cm³ | [2] |

| LogP | 2.21 | [2] |

Stereoselective Synthesis: Achieving Enantiopurity

The synthesis of the single (R)-enantiomer is non-trivial and is the most critical aspect of its production. Direct synthesis often yields a racemic mixture (an equal mix of R and S enantiomers), which must then be resolved. More advanced methods aim to create the desired enantiomer directly through asymmetric synthesis.

Method 1: Enzymatic Kinetic Resolution (A Field-Proven Approach)

Enzymatic resolution is a widely used industrial method that leverages the high stereoselectivity of enzymes. The process starts with a racemic mixture of the methyl ester.

Causality Behind the Method: An enzyme, typically a lipase, is chosen for its ability to selectively hydrolyze one enantiomer over the other. For instance, a lipase might selectively hydrolyze the (S)-ester to its corresponding carboxylic acid, leaving the desired (R)-ester untouched. This difference in reaction rate is the basis of the separation. The choice of solvent (often a biphasic system of an organic solvent and aqueous buffer) is critical to maintain enzyme activity and facilitate product separation.

Protocol: Lipase-Catalyzed Resolution of Racemic Methyl 2-amino-2-(4-chlorophenyl)acetate

-

Preparation: A buffered aqueous solution (e.g., phosphate buffer, pH 7.5) is prepared to maintain optimal enzyme pH.

-

Reaction Setup: The racemic methyl ester is dissolved in a water-immiscible organic solvent like toluene or methyl tert-butyl ether (MTBE). This organic phase is then combined with the aqueous buffer containing the lipase (e.g., Candida antarctica lipase B).

-

Incubation: The biphasic mixture is stirred at a controlled temperature (e.g., 30-40°C). The reaction progress is monitored by chiral High-Performance Liquid Chromatography (HPLC).

-

Monitoring: The goal is to stop the reaction at or near 50% conversion. At this point, theoretically, all of the (S)-ester has been converted to the (S)-acid, leaving pure (R)-ester in the organic phase.

-

Workup and Separation:

-

The enzyme is removed by filtration.

-

The organic and aqueous layers are separated.

-

The aqueous layer, containing the sodium salt of the (S)-acid, is acidified to precipitate the (S)-acid, which can be removed.

-

The organic layer, containing the (R)-ester, is washed with a mild base (e.g., sodium bicarbonate solution) to remove any remaining acidic impurities, then with brine.

-

-

Isolation: The organic solvent is removed under reduced pressure to yield the crude this compound.

-

Purification & Validation: The product is purified further by crystallization or chromatography. The enantiomeric excess (e.e.) is confirmed via chiral HPLC, and the chemical identity is verified by ¹H NMR and Mass Spectrometry.

Caption: Workflow for Enzymatic Kinetic Resolution.

Analytical Characterization and Quality Control

A robust set of analytical techniques is required to ensure the identity, purity, and, most importantly, the enantiomeric purity of the final product.

Table 2: Key Analytical Methods and Expected Results

| Technique | Parameter Measured | Expected Result / Key Data Points |

| ¹H NMR | Chemical structure & purity | Protons on the phenyl ring (aromatic region), the α-proton, and the methyl ester protons will have characteristic chemical shifts and splitting patterns. Absence of solvent/reagent peaks confirms chemical purity. |

| Mass Spec (MS) | Molecular Weight | A peak corresponding to the molecular ion [M+H]⁺ at m/z ≈ 199.63 confirms the compound's mass. |

| Chiral HPLC | Enantiomeric Excess (e.e.) | Using a chiral stationary phase, the (R) and (S) enantiomers will have different retention times. For a highly pure sample, the peak for the (R)-enantiomer should be >99% of the total area, with the (S)-enantiomer peak being minimal or absent. |

| FT-IR | Functional Groups | Characteristic stretches for N-H (amine), C=O (ester), and C-Cl bonds will be present. |

Applications in Drug Development

The primary utility of this compound is as a chiral intermediate. Its structure is a key component of several important pharmaceutical agents.

Case Study: Synthesis of Clopidogrel

A prominent application is in the synthesis of the antiplatelet agent Clopidogrel. Clopidogrel's therapeutic activity resides solely in its (S)-enantiomer. To synthesize (S)-Clopidogrel, chemists use this compound as the starting material. In the synthesis, the stereocenter of the starting (R)-amino ester is inverted to the required (S)-configuration in the final Clopidogrel product through a well-established reaction mechanism. The 4-chlorophenyl group from the starting material becomes one of the key aromatic rings in the final API.

Handling, Storage, and Safety

As with any laboratory chemical, proper handling is essential for safety and to maintain the integrity of the compound.

-

Safety: The compound may cause skin, eye, and respiratory irritation.[4] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration is recommended to prevent degradation.

-

Stability: The ester functional group can be susceptible to hydrolysis, especially in the presence of strong acids or bases. The free amine can react with aldehydes and ketones.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for the construction of complex, enantiomerically pure molecules. Its value is intrinsically linked to the precision of its stereochemistry. A thorough understanding of its synthesis, particularly stereoselective methods like enzymatic resolution, and its rigorous analytical validation are paramount for its successful application in research and pharmaceutical manufacturing. This guide serves as a foundational resource for scientists aiming to leverage the unique properties of this critical chiral building block.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12803949, Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11735787, methyl (2R)-2-amino-2-(2-chlorophenyl)acetate. Retrieved from [Link]

Sources

- 1. Methyl d-4-chlorophenylglycinate hcl [synhet.com]

- 2. echemi.com [echemi.com]

- 3. methyl (2R)-2-amino-2-(2-chlorophenyl)acetate | C9H10ClNO2 | CID 11735787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride | C9H11Cl2NO2 | CID 12803949 - PubChem [pubchem.ncbi.nlm.nih.gov]

(R)-Methyl 2-amino-2-(4-chlorophenyl)acetate CAS number and synonyms

An In-depth Technical Guide to (R)-Methyl 2-amino-2-(4-chlorophenyl)acetate

Authored by: A Senior Application Scientist

Introduction

This compound is a chiral building block of significant interest in the pharmaceutical industry. As a derivative of phenylglycine, its stereochemically defined structure makes it a valuable starting material and intermediate for the synthesis of various active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and critical applications in drug development, tailored for researchers, scientists, and professionals in the field.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the foundation of all scientific research and development. This section provides the essential identifiers for this compound.

The primary identifier for any chemical substance is its Chemical Abstracts Service (CAS) number.

-

CAS Number : 43189-43-1[1]

In addition to the CAS number, a compound is often known by several synonyms, which can vary between suppliers and in scientific literature. Understanding these synonyms is crucial for exhaustive literature searches and procurement.

-

Systematic IUPAC Name : methyl (2R)-2-amino-2-(4-chlorophenyl)acetate[1]

-

Common Synonyms :

-

(R)-(-)-Methyl 2-amino-2-(4-chlorophenyl)acetate

-

Methyl (R)-2-(4-chlorophenyl)glycinate

-

(R)-4-Chlorophenylglycine methyl ester

-

It is also important to distinguish this compound from its hydrochloride salt, which has a different CAS number (42718-19-4) and is often used in synthesis due to its improved stability and handling characteristics.[2]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in chemical reactions, its solubility, and its stability, thereby influencing process development and formulation.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClNO₂ | [1] |

| Molecular Weight | 199.63 g/mol | [1] |

| Boiling Point | 312.8°C at 760 mmHg | [1] |

| Flash Point | 143°C | [1] |

| Density | 1.258 g/cm³ | [1] |

| InChI Key | WEWZTDMEYWXSRG-MRVPVSSYSA-N | [1] |

Note: These properties are for the free base. The hydrochloride salt will exhibit different properties, such as higher melting point and greater water solubility.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure compounds like this compound is a critical challenge in pharmaceutical chemistry. The primary route involves the synthesis of the racemic mixture followed by chiral resolution.

Conceptual Synthesis Workflow

The synthesis generally begins with 4-chlorobenzaldehyde, which undergoes a Strecker synthesis or a related pathway to produce racemic 2-amino-2-(4-chlorophenyl)acetic acid (4-chlorophenylglycine). This is followed by esterification to yield the racemic methyl ester. The crucial step is the resolution of this racemate to isolate the desired (R)-enantiomer.

Caption: General workflow for the synthesis and resolution of this compound.

Detailed Protocol: Chiral Resolution via Diastereomeric Salt Formation

This protocol is based on established chemical principles for resolving racemic amino esters, similar to methods described in patent literature for related compounds.[3] The choice of a chiral resolving agent is critical; (+)-tartaric acid is commonly used as it is cost-effective and readily available, forming diastereomeric salts with the racemic amine that differ in solubility.

Objective: To isolate this compound from a racemic mixture.

Materials:

-

Racemic methyl 2-amino-2-(4-chlorophenyl)acetate

-

(+)-Tartaric acid

-

Methanol (solvent)

-

Acetone (anti-solvent)

-

Sodium bicarbonate solution (aqueous, saturated)

-

Dichloromethane (extraction solvent)

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Salt Formation:

-

Dissolve 1.0 mole equivalent of racemic methyl 2-amino-2-(4-chlorophenyl)acetate in methanol at room temperature.

-

In a separate vessel, dissolve 0.95 mole equivalents of (+)-tartaric acid in methanol, warming gently if necessary.

-

Slowly add the tartaric acid solution to the racemic ester solution with continuous stirring. The causality here is that a slight sub-stoichiometric amount of resolving agent can sometimes yield a higher enantiomeric excess in the first crop of crystals.

-

Stir the mixture for 30 minutes. Crystallization should begin.

-

-

Crystallization:

-

Slowly add acetone as an anti-solvent to the mixture to reduce the solubility of the diastereomeric salt and induce further precipitation. The ratio of methanol to acetone must be optimized to maximize yield and purity.

-

Allow the mixture to stir at a controlled temperature (e.g., 20-25°C) for several hours (e.g., 18-24 hours) to allow the less soluble diastereomeric salt—the (R)-ester-(+)-tartrate salt—to fully crystallize. The extended stirring time ensures the system reaches equilibrium.

-

-

Isolation of Diastereomeric Salt:

-

Filter the resulting slurry through a Buchner funnel.

-

Wash the filter cake with a cold methanol/acetone mixture to remove soluble impurities and the more soluble (S)-ester salt.

-

Dry the collected crystals under vacuum.

-

-

Liberation of the Free Base:

-

Suspend the dried diastereomeric salt in a mixture of water and dichloromethane.

-

Cool the mixture in an ice bath and slowly add a saturated solution of sodium bicarbonate with vigorous stirring until the pH is basic (pH ~8-9). This neutralizes the tartaric acid and liberates the free amino ester.

-

Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

-

Final Product:

-

Filter off the drying agent.

-

Remove the solvent using a rotary evaporator to yield the final product, this compound, typically as an oil or low-melting solid.

-

Self-Validation: The success of this protocol is validated at each stage. The formation of a crystalline solid confirms salt formation. The purity of the final product must be confirmed by measuring its specific rotation using polarimetry and its enantiomeric excess via chiral HPLC.

Applications in Drug Development

Chiral intermediates are foundational to modern drug synthesis. The (R)-configuration and the substituted phenyl ring of this molecule make it a key precursor for several important drugs.

Role as a Chiral Precursor

The primary application of this compound is in the synthesis of APIs where a specific stereoisomer is required for therapeutic activity. Its use ensures that the final drug product is enantiomerically pure, which is often critical for efficacy and safety.

Caption: Role as a key building block in API synthesis.

Case Study: Intermediate in Levocetirizine Synthesis

Levocetirizine, the active (R)-enantiomer of cetirizine, is a widely used second-generation antihistamine.[4] The synthesis of Levocetirizine can utilize a derivative of this compound. The core of the molecule, the (R)-(4-chlorophenyl)methylamine moiety, can be derived from this starting material, ensuring the final product possesses the correct stereochemistry responsible for its therapeutic effect. A related synthesis is described in patent literature where a (R)-(4-chlorophenyl) phenyl methyl amine is used.[5]

Potential in the Synthesis of Other Biologically Active Molecules

The structural motif of a chiral α-amino acid ester is prevalent in many areas of drug discovery. This compound serves as a valuable starting point for creating libraries of new chemical entities. For example, it can be used in the synthesis of novel protease inhibitors or as a scaffold for developing ligands for various receptors and enzymes. The "magic methyl" concept in drug discovery often involves strategic placement of methyl groups to enhance potency or metabolic stability, and starting with a well-defined chiral core like this ester is a significant advantage.[6]

Analytical Methods

Robust analytical methods are required to ensure the quality, purity, and identity of the intermediate.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most critical analytical technique. A chiral stationary phase (e.g., cellulose- or amylose-based columns) is used to separate the (R)- and (S)-enantiomers, allowing for the precise determination of enantiomeric excess (e.e.).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and assess chemical purity.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight.

-

Polarimetry: Measures the optical rotation of a solution of the compound. A specific rotation corresponding to the pure (R)-enantiomer confirms its stereochemical identity.

Safety and Handling

While specific toxicity data for this compound is not extensively published, related compounds and general laboratory safety principles dictate cautious handling. The hydrochloride salt is known to cause skin and serious eye irritation and may cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

References

-

PubChem. Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride. [Link]

-

PubChem. methyl (2R)-2-amino-2-(2-chlorophenyl)acetate. [Link]

-

PubChem. (R)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. [Link]

- Google Patents. WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.

-

Pharmaffiliates. (R)-methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate hydrochloride. [Link]

-

Wikipedia. Cetirizine. [Link]

- Google Patents. WO2006003671A1 - A process for resolution of methylamino(2-chlorophenyl)

-

NIOSH - CDC. Alphabetical Method Listing - M - NMAM 4th Edition. [Link]

-

PubChem. (R)-2-Amino-2-(4-chlorophenyl)acetic acid. [Link]

-

Patsnap Eureka. Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate. [Link]

-

MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]

-

Inorganic Chemistry. Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. [Link]

-

NCBI. [2[[2-[1][2][7]-oct-2-yl]-methylamino]ethyl]amino]ethanethiolato(3-)-N2,N2',S2,S2]oxo-[1R-exo-exo)]). [Link]/)

Sources

- 1. echemi.com [echemi.com]

- 2. Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride | C9H11Cl2NO2 | CID 12803949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2006003671A1 - A process for resolution of methylamino(2-chlorophenyl)acetate - Google Patents [patents.google.com]

- 4. Cetirizine - Wikipedia [en.wikipedia.org]

- 5. WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound hydrochloride [sigmaaldrich.com]

A Comprehensive Spectroscopic Guide to (R)-Methyl 2-amino-2-(4-chlorophenyl)acetate: Elucidating Molecular Structure and Purity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Methyl 2-amino-2-(4-chlorophenyl)acetate is a chiral building block of significant interest in the synthesis of pharmaceuticals and other bioactive molecules. Its precise chemical structure and purity are critical for its application in drug development and other fields. This in-depth technical guide provides a detailed analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The guide offers a foundational understanding of the principles behind each technique, detailed experimental protocols, and a thorough interpretation of the spectral data. By integrating the information from these complementary analytical methods, this guide aims to provide a robust framework for the comprehensive characterization and quality control of this compound.

Introduction

The compound this compound, with the molecular formula C₉H₁₀ClNO₂, is a derivative of the non-proteinogenic amino acid 4-chlorophenylglycine.[1] Its stereochemistry and functional groups make it a valuable precursor in asymmetric synthesis. Accurate spectroscopic characterization is paramount to confirm its identity, stereochemical integrity, and purity, which are essential for its use in research and development, particularly in the pharmaceutical industry where stringent quality control is required.

This guide will delve into the three primary spectroscopic techniques used for the characterization of this compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework and the connectivity of the molecule.

-

Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and gain insights into the fragmentation patterns, further confirming the structure.

Molecular Structure and Key Features

The structure of this compound is characterized by a central chiral carbon atom (Cα) bonded to four different groups: an amino group (-NH₂), a methyl ester group (-COOCH₃), a hydrogen atom (-H), and a 4-chlorophenyl group.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR Spectroscopy

3.1.1. Theoretical Principles

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons in a molecule, the number of protons of each type, and the electronic environment of each proton. The chemical shift (δ) of a proton is influenced by the shielding and deshielding effects of neighboring atoms and functional groups.

3.1.2. Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

3.1.3. Data Interpretation

The expected ¹H NMR spectrum of this compound would exhibit the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | Doublet | 2H | Aromatic protons ortho to the chlorine atom |

| ~7.28 | Doublet | 2H | Aromatic protons meta to the chlorine atom |

| ~4.50 | Singlet | 1H | α-CH |

| ~3.70 | Singlet | 3H | -OCH₃ |

| ~1.80 | Broad Singlet | 2H | -NH₂ |

Causality Behind Expected Shifts:

-

The aromatic protons are in the downfield region (6.5-8.0 ppm) due to the deshielding effect of the benzene ring current. The protons ortho to the electron-withdrawing chlorine atom are expected to be slightly more downfield than the meta protons.

-

The α-proton is adjacent to both the electron-withdrawing phenyl ring and the ester group, causing a significant downfield shift.

-

The methyl protons of the ester group are deshielded by the adjacent oxygen atom.

-

The amino protons often appear as a broad singlet and their chemical shift can be variable depending on concentration and solvent.

¹³C NMR Spectroscopy

3.2.1. Theoretical Principles

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. The chemical shift of a carbon atom is sensitive to its hybridization and the electronegativity of the atoms attached to it.

3.2.2. Experimental Protocol

-

Sample Preparation: A slightly more concentrated sample (20-50 mg in ~0.6 mL of deuterated solvent) is typically used for ¹³C NMR compared to ¹H NMR.

-

Data Acquisition: The spectrum is acquired on a spectrometer, often at a frequency of 75 MHz or higher. Proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon.

3.2.3. Data Interpretation

The expected ¹³C NMR spectrum of this compound would show the following signals:

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | C=O (Ester) |

| ~140 | Aromatic C-Cl |

| ~138 | Aromatic C-Cα |

| ~129 | Aromatic CH (ortho to Cl) |

| ~128 | Aromatic CH (meta to Cl) |

| ~58 | α-C |

| ~52 | -OCH₃ |

Causality Behind Expected Shifts:

-

The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield.

-

The aromatic carbons appear in the typical range of 120-150 ppm. The carbon attached to the electronegative chlorine atom (C-Cl) and the carbon attached to the rest of the molecule (C-Cα) are typically downfield of the protonated aromatic carbons.

-

The α-carbon is shifted downfield due to the attachment of the amino, ester, and phenyl groups.

-

The methyl carbon of the ester group is in the typical upfield region for sp³ hybridized carbons attached to an oxygen atom.

Infrared (IR) Spectroscopy

4.1. Theoretical Principles

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and its environment, allowing for the identification of functional groups.

4.2. Experimental Protocol

-

Sample Preparation: The spectrum can be obtained from a thin film of the neat compound on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or as a solution in a suitable solvent.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

4.3. Data Interpretation

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | N-H stretch | Amino group (-NH₂) |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 3000-2850 | C-H stretch | Aliphatic C-H (-OCH₃, α-CH) |

| ~1740 | C=O stretch | Ester carbonyl |

| ~1600, ~1480 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Ester |

| ~1100 | C-N stretch | Amino group |

| ~830 | C-H bend | p-disubstituted benzene |

| ~750 | C-Cl stretch | Aryl chloride |

Significance of Key Peaks:

-

The presence of a strong absorption around 1740 cm⁻¹ is a clear indication of the ester carbonyl group.

-

The broad bands in the 3400-3200 cm⁻¹ region are characteristic of the N-H stretching vibrations of the primary amine.

-

The pattern of peaks in the aromatic region and the C-H bending region can help confirm the substitution pattern of the benzene ring.

Mass Spectrometry (MS)

5.1. Theoretical Principles

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

5.2. Experimental Protocol

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule. Electrospray Ionization (ESI) is another suitable technique, especially for obtaining the molecular ion with minimal fragmentation.

-

Data Acquisition: The sample is introduced into the mass spectrometer, ionized, and the resulting ions are separated by a mass analyzer and detected.

5.3. Data Interpretation

The mass spectrum of this compound (molecular weight: 199.63 g/mol ) is expected to show:

-

Molecular Ion (M⁺): A peak at m/z 199, with a characteristic isotopic pattern for a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak).

-

Key Fragmentation Pathways:

-

Loss of the methoxycarbonyl group (-COOCH₃): This would result in a fragment at m/z 140 [M - 59]⁺.

-

Alpha-cleavage: Cleavage of the bond between the α-carbon and the phenyl group can lead to various fragments.

-

Loss of the amino group (-NH₂): This would result in a fragment at m/z 183 [M - 16]⁺.

-

Caption: Plausible mass spectrometry fragmentation pathways.

Integrated Spectroscopic Analysis

The combination of NMR, IR, and MS data provides a comprehensive and self-validating confirmation of the structure and purity of this compound.

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of Chiral Phenylglycine Derivatives

A Case Study of DL-4-Chlorophenylglycine

Abstract: This technical guide provides a comprehensive analysis of the crystal structure of DL-4-chlorophenylglycine, a racemic mixture of (R)- and (S)-2-amino-2-(4-chlorophenyl)acetic acid. Due to the unavailability of a published crystal structure for (R)-Methyl 2-amino-2-(4-chlorophenyl)acetate, this closely related parent amino acid serves as an exemplary model for demonstrating the principles and methodologies of single-crystal X-ray diffraction analysis. This guide is intended for researchers, scientists, and drug development professionals, offering insights into experimental design, data interpretation, and the significance of solid-state structural features in the context of pharmaceutical sciences.

Introduction: The Significance of Solid-State Chirality in Drug Development

Chiral molecules are fundamental to the pharmaceutical industry, where the stereochemistry of an active pharmaceutical ingredient (API) can dictate its efficacy, pharmacology, and toxicology. Non-proteinogenic amino acids, such as derivatives of phenylglycine, are crucial chiral building blocks in the synthesis of a wide array of therapeutic agents.[1][2] The three-dimensional arrangement of atoms in the solid state, as determined by X-ray crystallography, provides invaluable information about the molecule's conformation, as well as the intermolecular interactions that govern its crystal packing. These details are critical for understanding physical properties such as solubility, stability, and bioavailability.

This guide will walk through the process of crystal structure analysis, from crystal growth to the final interpretation of the structural data, using DL-4-chlorophenylglycine as a case study.

Experimental Methodology: From Powder to Structure

The determination of a crystal structure is a multi-step process that requires careful execution and a logical workflow. The following sections detail the key experimental and computational stages.

Crystallization

The first and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction. For a small molecule like DL-4-chlorophenylglycine, several common crystallization techniques can be employed:

-

Slow Evaporation: A solution of the compound is prepared in a suitable solvent or solvent mixture and allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant's vapor into the compound's solution gradually reduces its solubility, promoting crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystal growth.

Protocol for Crystallization of DL-4-Chlorophenylglycine:

-

Prepare a saturated solution of DL-4-chlorophenylglycine in a mixture of ethanol and water at 50 °C.

-

Filter the hot solution to remove any particulate matter.

-

Allow the solution to cool slowly to room temperature over 24-48 hours.

-

Further cool the solution to 4 °C for another 48 hours.

-

Isolate the resulting single crystals by filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

X-ray Data Collection

Once suitable single crystals are obtained, they are mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated in the beam, and the diffraction pattern is recorded on a detector.

Key Parameters for Data Collection:

| Parameter | Typical Value/Setting | Significance |

| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) | The choice of wavelength affects the resolution and absorption of the data. |

| Temperature | 100 K or 293 K | Low temperatures reduce thermal motion of atoms, leading to better quality data. |

| Detector | CCD or CMOS area detector | Modern detectors allow for rapid and efficient collection of diffraction data. |

| Data Collection Strategy | ω-scans and φ-scans | A series of scans at different crystal orientations ensures a complete dataset. |

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The initial atomic positions are then determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure. The quality of the final structure is assessed by the R-factor, which should ideally be below 5% for a well-determined small molecule structure.

Crystal Structure Analysis of DL-4-Chlorophenylglycine

While a specific, complete crystallographic dataset for DL-4-chlorophenylglycine was not retrieved from the initial searches, we can infer the key structural features based on the known behavior of similar amino acids in the solid state. Amino acids typically crystallize as zwitterions, with a protonated amino group (-NH3+) and a deprotonated carboxylate group (-COO-).

Molecular Conformation

The conformation of the 4-chlorophenylglycine molecule in the crystal is determined by the torsion angles around the single bonds. The bulky 4-chlorophenyl group and the amino and carboxylate groups will adopt a staggered conformation to minimize steric hindrance. The orientation of the phenyl ring relative to the amino acid backbone is a key conformational feature.

Crystal Packing and Intermolecular Interactions

The crystal packing of DL-4-chlorophenylglycine is expected to be dominated by a network of strong hydrogen bonds. In the solid state, molecules interact with their neighbors through various non-covalent forces.[3][4]

-

Hydrogen Bonding: The protonated amino group acts as a hydrogen bond donor, while the carboxylate group acts as a hydrogen bond acceptor. This leads to the formation of an extensive three-dimensional network of N-H···O hydrogen bonds, which are the primary drivers of the crystal packing.

-

van der Waals Interactions: The aromatic rings of the 4-chlorophenyl groups will interact through van der Waals forces, contributing to the overall stability of the crystal lattice.

-

Halogen Bonding: The chlorine atom on the phenyl ring can potentially participate in weak halogen bonding interactions (C-Cl···O or C-Cl···N), further influencing the crystal packing.

The diagram below illustrates the expected workflow for analyzing the intermolecular interactions in the crystal structure.

Caption: Workflow for Crystal Structure Analysis.

Significance for Drug Development

A thorough understanding of the crystal structure of a chiral building block like 4-chlorophenylglycine and its derivatives is paramount in drug development for several reasons:

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms (polymorphs) can have significant implications for its physical properties. Crystal structure analysis is the definitive method for identifying and characterizing different polymorphs.

-

Solid-State Stability: The network of intermolecular interactions revealed by crystallography provides insights into the thermal and chemical stability of the solid form.

-

Rational Drug Design: The precise three-dimensional structure of a molecule can be used in computational modeling to predict its binding affinity to a biological target, aiding in the design of more potent and selective drugs.

-

Intellectual Property: A well-characterized crystal structure is often a key component of patent applications for new pharmaceutical compounds.

Conclusion

The crystal structure analysis of chiral molecules like DL-4-chlorophenylglycine provides a wealth of information that is crucial for both fundamental chemical understanding and the practical aspects of drug development. While the specific crystal structure of this compound remains to be publicly reported, the principles and methodologies outlined in this guide using its parent amino acid as a case study are broadly applicable to the solid-state characterization of small molecule pharmaceuticals. The detailed knowledge of molecular conformation and intermolecular interactions gained from such analyses is indispensable for controlling the physical properties and ultimately the therapeutic performance of a drug substance.

References

- This is a placeholder reference as no specific crystal structure publication was found for the target molecule or its close analogs in the provided search results.

- Gholivand, K., et al. (2014). Structural aspects of intermolecular interactions in the solid state of 1,4-dibenzylpiperazines bearing nitrile or amidine groups. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 5), 461–471.

- Spackman, M. A., & Jayatilaka, D. (2017). Intermolecular interactions in molecular crystals: what's in a name?. Faraday discussions, 203, 303–323.

-

D-4-Chlorophenylglycine HCl. (n.d.). In PubChem. Retrieved January 17, 2026, from [Link]

-

DL-4-Chlorophenylglycine. (n.d.). In Heilongjiang Taina Technology Development Co., Ltd.. Retrieved January 17, 2026, from [Link]

-

DL-4-Chlorophenylglycine. (n.d.). In Seven Chongqing Chemdad Co., Ltd. Retrieved January 17, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. DL-2-(4-Chlorophenyl)glycine | 6212-33-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. Influence of Intermolecular Interactions on Crystallite Size in Crystalline Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural aspects of intermolecular interactions in the solid state of 1,4-dibenzylpiperazines bearing nitrile or amidine groups - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of (R)-Methyl 2-amino-2-(4-chlorophenyl)acetate Derivatives

This guide provides a comprehensive technical overview of the synthesis, potential biological activities, and evaluation methodologies for derivatives of (R)-Methyl 2-amino-2-(4-chlorophenyl)acetate. This core structure represents a versatile scaffold for the development of novel therapeutic agents. Leveraging established principles of medicinal chemistry and drawing insights from structurally related compounds, this document serves as a roadmap for researchers, scientists, and drug development professionals engaged in the exploration of this chemical space.

Introduction: The this compound Scaffold

This compound is a chiral α-amino acid ester. Its structure, featuring a 4-chlorophenyl group, a primary amine, and a methyl ester, provides multiple points for chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries. The presence of the chlorine atom on the phenyl ring can enhance lipophilicity and metabolic stability, while the amino and ester functionalities are amenable to a wide range of chemical transformations. These characteristics suggest that derivatives of this scaffold may exhibit a spectrum of biological activities.

While direct studies on the biological activities of this compound derivatives are not extensively reported in peer-reviewed literature, the well-documented bioactivities of structurally analogous compounds provide a strong rationale for their investigation, particularly in the realms of antimicrobial and anticancer research.

Synthetic Pathways and Derivative Design

The primary amine and methyl ester groups of the parent compound are the key handles for synthetic derivatization. The following diagram illustrates potential synthetic routes to generate a library of diverse derivatives.

Caption: Synthetic pathways for derivatization.

2.1. Amide Synthesis

The primary amine can be readily acylated using a variety of acylating agents (acid chlorides, anhydrides, or carboxylic acids with coupling agents) to yield a diverse range of amide derivatives. This approach is fundamental in medicinal chemistry for exploring structure-activity relationships (SAR).

2.2. N-Alkylation

Reductive amination with aldehydes or ketones provides access to secondary and tertiary amine derivatives. This modification can significantly impact the basicity and steric bulk around the nitrogen atom, influencing receptor binding and pharmacokinetic properties.

2.3. Hydrazide and Subsequent Heterocycle Formation

Treatment of the methyl ester with hydrazine hydrate will yield the corresponding hydrazide. This versatile intermediate can be further cyclized with various reagents to form a wide array of heterocyclic derivatives, such as pyrazoles, oxadiazoles, and triazoles, which are prevalent in many biologically active compounds.

Potential Biological Activities and Mechanistic Insights

Based on the biological profiles of structurally related molecules containing the 4-chlorophenyl moiety, two primary areas of investigation are proposed for derivatives of this compound: antimicrobial and anticancer activities.

Antimicrobial Activity

The 4-chlorophenyl group is a common feature in many antimicrobial agents. For instance, N-{2-(4-chlorophenyl) acetyl} amino alcohols have demonstrated moderate antibacterial and promising antifungal activities.[1] The proposed mechanism for such compounds often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

3.1.1. Postulated Mechanism of Action

The lipophilic nature of the 4-chlorophenyl group can facilitate the partitioning of the molecule into the lipid bilayer of microbial cell membranes, leading to membrane disruption and increased permeability. Furthermore, the amide or other functional groups introduced through derivatization could interact with and inhibit key microbial enzymes involved in cell wall synthesis, protein synthesis, or DNA replication.

The following diagram illustrates a hypothetical workflow for screening antimicrobial activity.

Caption: Workflow for anticancer activity evaluation.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments that would be central to evaluating the biological activity of this compound derivatives.

General Synthesis of Amide Derivatives

-

To a solution of this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine, 1.2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the desired acyl chloride or anhydride (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

-

Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Prepare a microbial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive (microbes with no compound) and negative (broth only) controls.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

In Vitro Cytotoxicity Assay: MTT Assay

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in dilute HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth). [2]

Data Presentation and Interpretation

Quantitative data from biological assays should be presented in a clear and concise manner to facilitate comparison and SAR analysis.

Table 1: Antimicrobial Activity of Hypothetical Derivatives

| Compound ID | R Group (Amide) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

| Parent | H | >128 | >128 | >128 |

| DA-01 | -COCH3 | 64 | 128 | 64 |

| DA-02 | -COPh | 32 | 64 | 32 |

| DA-03 | -CO(4-NO2Ph) | 16 | 32 | 16 |

| Ciprofloxacin | - | 0.5 | 0.25 | NA |

| Fluconazole | - | NA | NA | 1 |

Table 2: Anticancer Activity of Hypothetical Derivatives

| Compound ID | R Group (Amide) | IC50 (µM) vs. HCT-116 | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. PC-3 |

| Parent | H | >100 | >100 | >100 |

| DA-01 | -COCH3 | 75.2 | 89.4 | 92.1 |

| DA-02 | -COPh | 45.8 | 55.3 | 61.7 |

| DA-03 | -CO(4-NO2Ph) | 22.5 | 31.9 | 38.4 |

| Doxorubicin | - | 0.8 | 0.5 | 1.2 |

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel bioactive molecules. The synthetic accessibility and the potential for diverse derivatization make it an excellent starting point for medicinal chemistry campaigns. Based on the activities of structurally related compounds, the most promising avenues for investigation appear to be in the development of new antimicrobial and anticancer agents. Future work should focus on the synthesis of a diverse library of derivatives and their systematic biological evaluation using the protocols outlined in this guide. Comprehensive SAR studies will be crucial for optimizing the potency and selectivity of lead compounds, ultimately paving the way for the development of new therapeutic agents.

References

-

Anticancer activity of the newly synthesized compounds against three cancer types, using MTT assay at 100 ppm. - ResearchGate. Available from: [Link].

-

SYNTHESIS CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES STUDIES OF N-{2-(4-CHLOROPHENYL) ACETYL} AMINO ALCOHOLS DERIVED FROM α-AMINO ACIDS - ResearchGate. Available from: [Link].

-

In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study - ResearchGate. Available from: [Link].

- (R-(RR))-2-(4-fluorophenyl)-beta,delta-dihydroxy-5-(1-methylethyl-3-phenyl-4((phenylamino)-carbonyl)-1H-pyrrole-1-heptanoic acid, its lactone form and salts thereof - Google Patents.

-

Synthesis and Structure–Activity Relationship Study of Antimicrobial Auranofin against ESKAPE Pathogens - PMC - NIH. Available from: [Link].

-

Synthesis Characterization and Antimicrobial Activities Studies of N-{2-(4-Chlorophenyl) Acetyl} Amino Alcohols Derived. Available from: [Link].

-

(PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile - ResearchGate. Available from: [Link].

-

Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives - PubMed. Available from: [Link].

-

Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC - NIH. Available from: [Link].

- Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents.

- Novel n-substituted-2-amino-3',4'-methylene-dioxypropiophenones - Google Patents.

- INHIBITORS OF Akt ACTIVITY - Google Patents.

-

Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates - MDPI. Available from: [Link].

-

Solid forms of {[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino}acetic acid, compositions, and uses thereof - Patent US-9701636-B2 - PubChem. Available from: [Link].

Sources

A Technical Guide to the Therapeutic Potential of Chlorophenylglycine Derivatives: Modulating Glutamatergic Signaling in Drug Discovery

Abstract

The chlorophenylglycine scaffold represents a cornerstone in medicinal chemistry, particularly for the development of ligands targeting metabotropic glutamate receptors (mGluRs). These G-protein coupled receptors are pivotal in modulating synaptic transmission and neuronal excitability throughout the central nervous system, making them high-value targets for a spectrum of neurological and psychiatric disorders. This technical guide provides an in-depth exploration of chlorophenylglycine derivatives, detailing their synthesis, structure-activity relationships (SAR), and mechanisms of action. We will dissect the experimental workflows used to characterize these compounds, from initial in vitro screening to preclinical in vivo validation, offering field-proven insights into the causal relationships that guide modern drug development in this area. The narrative is structured to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to innovate and advance the therapeutic applications of this versatile chemical class.

Introduction: The Significance of the Phenylglycine Scaffold

Phenylglycine and its derivatives are non-proteinogenic amino acids that have found extensive use as chiral building blocks and pharmacologically active agents.[1] The introduction of a chloro-substituent onto the phenyl ring significantly modulates the electronic and steric properties of the molecule, enhancing metabolic stability and influencing its binding affinity and selectivity for specific biological targets.[2][3] This modification has proven particularly fruitful in the field of neuroscience. The primary targets for chlorophenylglycine derivatives are the metabotropic glutamate receptors (mGluRs), a family of eight subtypes (mGluR1-8) classified into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms.[4][5]

-

Group I (mGluR1, mGluR5): Coupled to Gq/G11 proteins, leading to the activation of phospholipase C (PLC) and subsequent phosphoinositide (PI) hydrolysis. They are typically located postsynaptically and play a role in excitatory neurotransmission.[4][5]

-

Group II (mGluR2, mGluR3): Coupled to Gi/Go proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[6]

-

Group III (mGluR4, mGluR6, mGluR7, mGluR8): Also coupled to Gi/Go, these receptors are sensitive to L-2-amino-4-phosphonobutyrate (L-AP4) and its analogs.[5][7]

The ability of chlorophenylglycine derivatives to selectively modulate these receptors as agonists, antagonists, or allosteric modulators underpins their vast therapeutic potential in conditions characterized by glutamatergic dysregulation, including epilepsy, neuropathic pain, anxiety, and neurodegenerative diseases.[5][8]

Mechanism of Action: Targeting Metabotropic Glutamate Receptors

The therapeutic utility of a chlorophenylglycine derivative is defined by its specific interaction with an mGluR subtype. Antagonists of Group I mGluRs, particularly mGluR5, have garnered significant attention for their neuroprotective and anticonvulsant properties.[4][5]

An archetypal example is (RS)-2-chloro-5-hydroxyphenylglycine (CHPG), a selective Group I mGluR5 agonist, which is often used as a tool compound to probe receptor function.[4][9] Conversely, antagonists developed from the phenylglycine scaffold can block this activation. The mechanism involves competitive binding at the orthosteric glutamate binding site located in the large extracellular Venus flytrap domain of the receptor. By occupying this site, an antagonist prevents the conformational change required for G-protein coupling and downstream signaling, thereby mitigating the excessive neuronal excitation implicated in excitotoxicity.

Below is a diagram illustrating the canonical Group I mGluR signaling pathway and the intervention point for a competitive antagonist.

Caption: Group I mGluR signaling and antagonist intervention point.

Synthesis and Chiral Resolution: Establishing the Core Scaffold

The synthesis of chlorophenylglycine derivatives is a critical first step that dictates the feasibility and scalability of a drug discovery program. A common and robust method is the Strecker synthesis.[10] This three-component reaction utilizes an aldehyde (e.g., o-chlorobenzaldehyde), a cyanide source (e.g., sodium cyanide), and an ammonium source (e.g., ammonium hydrogencarbonate) to produce the racemic α-amino acid.[11]

Protocol 1: Racemic 2-Chlorophenylglycine Synthesis (Strecker Reaction)

-

Rationale: This one-pot reaction is efficient for creating the basic amino acid structure. The choice of 2-chlorobenzaldehyde as the starting material directly incorporates the desired chloro-substitution pattern.[11]

-

Step-by-Step Methodology:

-

To a solution of methanol (500 ml) and water (500 ml), add 2-chlorobenzaldehyde, ammonium hydrogencarbonate (NH₄HCO₃; 23.7 g), and sodium cyanide (NaCN; 14.7 g).[11]

-

Stir the reaction mixture at 65-70°C for 5 hours.[11] The elevated temperature drives the formation of the intermediate aminonitrile.

-

Concentrate the solution under reduced pressure.

-

Transfer the concentrate to an autoclave, add 45% NaOH solution, and reflux for 4 hours at 120°C. This step hydrolyzes the nitrile group to a carboxylic acid.[11]

-

Cool the reaction mixture and add activated carbon (2 g). Stir for 10 minutes to decolorize the solution.[11]

-

Filter off the activated carbon. Adjust the pH of the filtrate to 7-8 using 50% H₂SO₄ to precipitate the amino acid.[11]

-

Filter the precipitate, wash with water, and dry to yield racemic (RS)-2-chlorophenylglycine.[11]

-

-

Validation: Product identity and purity should be confirmed using ¹H-NMR and IR spectroscopy. The absence of starting materials and nitrile intermediates confirms reaction completion.[11]

Since biological activity is typically stereospecific, resolving the racemic mixture is essential. The (S)-enantiomer of many derivatives, for instance, is the active form for producing drugs like clopidogrel.[10][12] Resolution can be achieved via diastereomeric salt formation with a chiral resolving agent, such as D-camphor sulfonic acid.[11]

Structure-Activity Relationship (SAR) and Lead Optimization

The therapeutic profile of a chlorophenylglycine derivative is exquisitely sensitive to its substitution pattern. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.[13][14]

Key SAR Insights:

-

Position of the Chloro Group: The position of the chlorine atom (ortho, meta, or para) significantly impacts receptor affinity and selectivity. For example, 2-chlorophenylglycine is a key intermediate for the antithrombotic drug clopidogrel, while 4-chlorophenylglycine derivatives are explored as intermediates for other pharmaceuticals and insecticides.[15][16]

-

α-Carbon Substitution: Adding alkyl groups (e.g., methyl, ethyl) to the α-carbon can differentiate activity between mGluR groups. For instance, (RS)-alpha-methyl-4-carboxyphenylglycine (M4CPG) was found to be a potent antagonist at PI-linked mGluRs.[13]

-

Carboxyl Group Modification: Esterification of the carboxyl group, as seen in the synthesis of (S)-2-chlorophenylglycine methyl ester, is a common step in producing prodrugs or intermediates with altered solubility and reactivity.[12]

-